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Compound of Interest

Compound Name: Cinnamyl pieprazine hydrochloride

Cat. No.: B1143233 Get Quote

An In-Depth Technical Guide on the Pharmacological Profile of Cinnamyl Piperazine and its

Derivatives

Introduction
Cinnamyl piperazine and its derivatives represent a versatile class of chemical compounds with

a wide spectrum of pharmacological activities. The core structure, consisting of a piperazine

ring linked to a cinnamyl group, serves as a scaffold for the development of agents targeting

various biological systems. This guide provides a comprehensive overview of the

pharmacological profile of cinnamyl piperazine analogues, summarizing quantitative data,

detailing experimental methodologies, and visualizing key mechanisms of action. The cinnamyl

piperazine motif is a crucial element in drugs targeting various biological targets, with research

demonstrating activities in the central nervous system (CNS), as well as antitumor, antiviral,

anti-inflammatory, and antimicrobial properties[1]. 1-Cinnamylpiperazine is also a known

human metabolite of the antihistamine and anti-motion sickness drug, cinnarizine[2].

Core Pharmacological Activities
The pharmacological effects of cinnamyl piperazine derivatives are diverse, primarily centering

on interactions with G-protein coupled receptors (GPCRs) and enzymes within the central

nervous system.

Central Nervous System (CNS) Activity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1143233?utm_src=pdf-interest
https://www.researchgate.net/figure/Cinnamyl-piperazines-from-precursors-to-clinical-candidates_fig1_385088406
https://pubchem.ncbi.nlm.nih.gov/compound/1-Cinnamylpiperazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dopamine and Serotonin Receptor Modulation:

A significant area of investigation for cinnamyl piperazine derivatives has been their potential

as atypical antipsychotics. This activity is primarily based on their interaction with dopamine D2

and serotonin 5-HT1A and 5-HT2A receptors[3]. Studies on various derivatives of 1-cinnamyl-4-

(2-methoxyphenyl)piperazine have shown high affinity for the D2 receptor, with low to moderate

affinity for 5-HT1A and 5-HT2A receptors[3][4]. The affinity for the α1-adrenergic receptor has

been shown to be variable among different derivatives[3].

µ-Opioid Receptor Agonism:

A distinct class of cinnamyl piperazine derivatives has emerged as novel synthetic opioids.

Compounds such as 2-methyl AP-237 and AP-238 are known for their µ-opioid receptor (MOR)

activation potential[5][6]. Toxicological reports have confirmed the presence of these

compounds in postmortem cases, with 2-methyl AP-237 concentrations ranging from 820 to

5800 ng/mL and AP-238 concentrations of 87 and 120 ng/mL in two cases[5]. While these

compounds are potent, their in vitro MOR activation potential is generally lower than that of

fentanyl[5][6].

Monoamine Oxidase B (MAO-B) Inhibition:

Fluorinated cinnamyl piperazine derivatives have been synthesized and evaluated as potential

ligands for monoamine oxidase B (MAO-B), an enzyme involved in the degradation of

neurotransmitters like dopamine. While the synthesized compounds did show some interaction

with MAO-B, their binding affinity was not sufficient for them to be considered viable positron

emission tomography (PET) imaging agents[7].

Enzyme Inhibition
Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition:

One specific salt, cinnamyl piperazine hydrochloride, has been identified as a highly potent and

selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), with a reported IC50

of 9.9 nM[8]. H-PGDS is a key enzyme in the production of prostaglandin D2, a mediator of

allergic and inflammatory responses.

Other Potential Therapeutic Areas
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The versatile cinnamyl piperazine scaffold has been explored for a range of other therapeutic

applications, including:

Anticonvulsant activity[1]

Anticancer (pro-apoptotic) effects[9]

Anti-inflammatory properties[10]

Antimicrobial effects[1]

Dipeptidyl peptidase-IV (DPP-IV) inhibition for diabetes[11]

Quantitative Pharmacological Data
The following table summarizes the key quantitative data available for various cinnamyl

piperazine derivatives.
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Compound/
Derivative
Class

Target Assay Type Parameter Value
Reference(s
)

Cinnamyl

piperazine

hydrochloride

(HPGDS

inhibitor 2)

Hematopoieti

c

Prostaglandin

D Synthase

(H-PGDS)

Enzyme

Inhibition

Assay

IC50 9.9 nM [8]

1-Cinnamyl-

4-(2-

methoxyphen

yl)piperazines

Dopamine D2

Receptor

Radioligand

Binding

Assay

Affinity High [3][4]

1-Cinnamyl-

4-(2-

methoxyphen

yl)piperazines

Serotonin 5-

HT1A

Receptor

Radioligand

Binding

Assay

Affinity
Low to

Moderate
[3][4]

1-Cinnamyl-

4-(2-

methoxyphen

yl)piperazines

Serotonin 5-

HT2A

Receptor

Radioligand

Binding

Assay

Affinity
Low to

Moderate
[3][4]

AP-238

µ-Opioid

Receptor

(MOR)

β-arrestin 2

Recruitment
EC50 248 nM [5][6]

2-Methyl AP-

237

µ-Opioid

Receptor

(MOR)

β-arrestin 2

Recruitment
Emax

125%

(relative to

hydromorpho

ne)

[5][6]

Fluorinated

Cinnamylpipe

razines

Monoamine

Oxidase B

(MAO-B)

Competitive

Radioligand

Binding

Affinity

Insufficient

for PET

imaging

[7]

Mechanism of Action and Signaling Pathways
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The diverse pharmacological effects of cinnamyl piperazine derivatives are a result of their

interaction with multiple signaling pathways.

Postulated Signaling at a Central Synapse
(Dopamine/Serotonin)
Derivatives targeting D2 and 5-HT1A/2A receptors likely modulate downstream signaling

cascades involving adenylyl cyclase and phospholipase C. Docking analyses suggest that the

protonated N1 atom of the piperazine ring interacts with aspartate residues in the receptor

binding pocket, while other parts of the molecule may form hydrogen bonds with residues like

threonine, serine, and histidine[3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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